molecular formula C5H5N5OS B1384206 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 41266-68-6

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No. B1384206
CAS RN: 41266-68-6
M. Wt: 183.19 g/mol
InChI Key: MRCIJKJAQFEBSP-UHFFFAOYSA-N
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Description

The compound “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is a derivative of the 1,2,4-triazole family . Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are used in various scientific domains, including chemical, biological, and pharmacological fields .


Synthesis Analysis

Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .


Molecular Structure Analysis

The molecular structure of “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of this compound is C5H5N5OS .


Chemical Reactions Analysis

The reactivity of triazolopyrimidines has been studied in various contexts. For example, different methods have been developed to access these heterocyclic compounds with nitrogenous rings . The reactivity of these derivatives has been summarized in several studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” include a molecular weight of 183.19 g/mol, an XLogP3-AA of -1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 0, an exact mass of 183.02148097 g/mol, a monoisotopic mass of 183.02148097 g/mol, a topological polar surface area of 115 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 333 .

Scientific Research Applications

Synthesis and Biological Activity

A series of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo [4,3a] pyrimidine-6-carbonitrile derivatives, including compounds similar to 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol, were synthesized using microwave-assisted one-pot protocols. These compounds, notably one with promising anticonvulsant properties, were obtained in good yields and their biological activities were predicted using a computer program (Divate & Dhongade-Desai, 2014).

Antimicrobial and Antifungal Activities

Compounds structurally related to 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol, specifically (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, were synthesized and tested for their antimicrobial and antifungal activities. These substances showed potential in vitro activities against microbial pathogens (Komykhov et al., 2017).

Analgesic Properties

A study focused on the synthesis of 5-methyl-3-aryl [1,2,4] triazolo [4,3-a] pyrimidine-7-ol derivatives, related to the compound , to investigate their analgesic effects. The compounds synthesized showed significant analgesic activity, with some exceeding the effectiveness of reference analgesic drugs (Ogorodnik et al., 2018).

Chemical Transformations for Diverse Applications

Research into the chemical transformations of derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-7-ols has been conducted, focusing on their reactions with various reagents. These studies provide insights into the potential applications of these compounds in different scientific fields (Zemlyanaya et al., 2018).

properties

IUPAC Name

5-amino-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-2-1-3(11)7-4-8-9-5(12)10(2)4/h1H,6H2,(H,9,12)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCIJKJAQFEBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NNC2=S)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365559
Record name BAS 01152564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

CAS RN

41266-68-6
Record name BAS 01152564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
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5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
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5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
Reactant of Route 4
5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

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